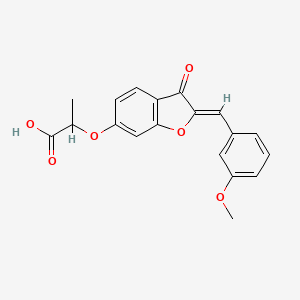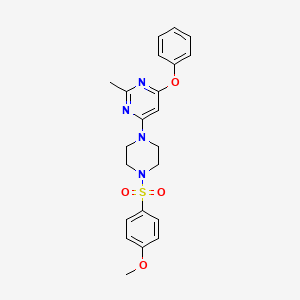
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is often incorporated into biologically active compounds due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields related salts . Another synthesis involves a Mannich reaction, which is a common method for incorporating a piperazine ring into a compound .Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from its functional groups. The piperazine ring is known to participate in various reactions, including those involving its nitrogen atoms . The sulfonyl group can also be involved in reactions, particularly those involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally.Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoforms
This compound and its derivatives have been explored for their ability to inhibit carbonic anhydrase (CA) isoforms, which are relevant in the context of anticancer drug targets. Notably, derivatives incorporating ureido moieties as spacers between the benzene sulfamate fragment and the tail of the inhibitor showed selective inhibition against CA II, IX, and XII isoforms, which are associated with tumorigenic processes. Low nanomolar inhibitors were identified, highlighting a promising avenue for targeted cancer therapies (Congiu et al., 2015).
5-HT7 Receptor Antagonists
Further research into the compound's derivatives revealed their utility as 5-HT7 receptor antagonists. This receptor subtype is implicated in a variety of CNS disorders, and thus, compounds with antagonist activity could be beneficial in the development of novel therapeutics for such conditions. Among the synthesized compounds, several showed IC50 values in the nanomolar range, indicating potent activity and potential selectivity for 5-HT7 over other serotonin receptor subtypes (Yoon et al., 2008).
Estrogen Receptor Binding and Antiproliferative Activities
Compounds related to 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine were also synthesized and evaluated for their binding affinity to estrogen receptors and their antiproliferative activities against human breast cancer cell lines. Some derivatives demonstrated better anti-proliferative activities than curcumin, a well-known natural product with anticancer properties. Molecular docking studies supported these findings, suggesting that certain structural features enhance anti-proliferative activities (Parveen et al., 2017).
Crystal Structure and DFT Calculations
The crystal structures of novel piperazine derivatives, including those related to the compound , were elucidated, providing insights into their molecular conformations and interactions. Density functional theory (DFT) calculations further shed light on reactive sites, offering valuable information for future modifications to optimize biological activities (Kumara et al., 2017).
Future Directions
The future directions for research on this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its physical and chemical properties. Given the wide range of activities exhibited by piperazine derivatives, this compound could potentially be developed into a useful pharmaceutical agent .
properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-17-23-21(16-22(24-17)30-19-6-4-3-5-7-19)25-12-14-26(15-13-25)31(27,28)20-10-8-18(29-2)9-11-20/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBYXVPDBCURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

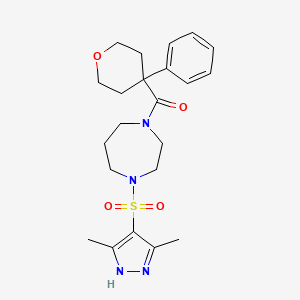
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)
![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)
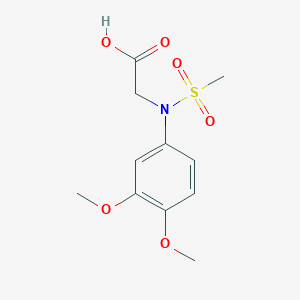
![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)
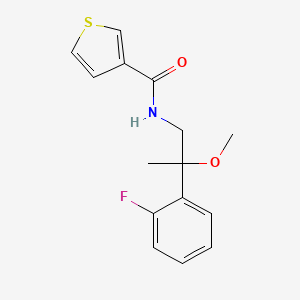
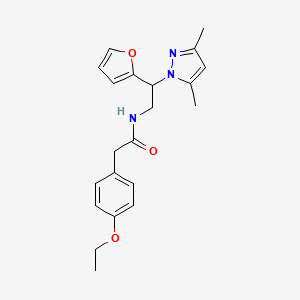
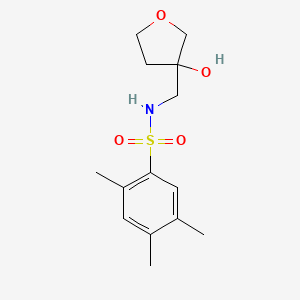
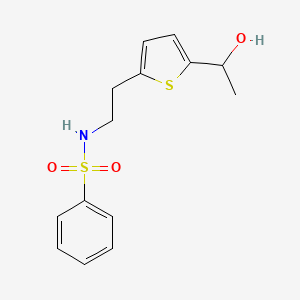
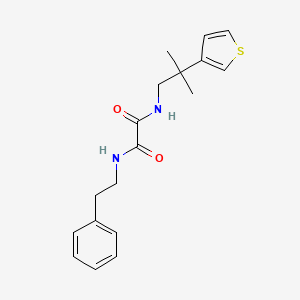
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)
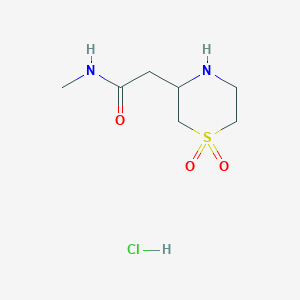
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)
